![molecular formula C23H22BrN5O2 B2824307 3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-27-8](/img/structure/B2824307.png)
3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the bromobenzyl group might undergo nucleophilic substitution reactions, while the pyrimido[2,1-f]purine core might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its stability under different conditions .Scientific Research Applications
Bromophenols and Nucleoside Base Derivatives
Research on bromophenols coupled with nucleoside base derivatives, such as 3-bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl-3,7-dihydro-1H-purine-2,6-dione, has been conducted. These compounds were isolated from the red alga Rhodomela confervoides and characterized using spectroscopic and chemical methods (Ma et al., 2007).
DPP-IV Inhibitors
Derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, with variations in substituents, were synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds demonstrated moderate to good inhibitory activities against DPP-IV, highlighting their potential in medical applications (Mo et al., 2015).
Radical Cyclization for Pyrimidine-Annulated Heterocycles
A study on C-C bond formation via radical cyclization synthesized a number of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones. This process involved intramolecular addition of aryl radical to the uracil ring, which is significant in the synthesis of complex organic compounds (Majumdar & Mukhopadhyay, 2003).
Benzodiazepine Receptor Binding Activity
Research on 8-substituted analogues of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine revealed significant benzodiazepine receptor binding activity. The most active compound in this series was found to be nearly as active as diazepam, a well-known benzodiazepine (Kelley et al., 1990).
Cycloadditions to Pyrimido[1,2,3-cd]purine-8,10-dione
A series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione derivatives were synthesized. The process involved cycloaddition of substituted alkyl azides, leading to the creation of two regioisomers. This study contributes to the development of novel heterocyclic compounds (Simo et al., 2000).
Synthesis and Potent Inhibitory Activities
Compounds synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors, including 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, demonstrated significant inhibitory activities. These findings suggest potential applications in therapeutic treatments (Mo et al., 2015).
Synthesis of Pyrimidinocyclophanes
Macrocyclic compounds with a pyrimidine or triazine fragment and an azapolymethylene bridge were synthesized. This study contributes to the development of novel organic compounds and enhances understanding of the chemical properties of these substances (Semenov et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O2/c1-15-5-3-6-18(13-15)27-11-4-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-7-9-17(24)10-8-16/h3,5-10,13H,4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNLTGWXCEVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.